REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:12])=[C:6]([CH:11]=1)[O:7][CH2:8][CH:9]=O>C1C=CC=CC=1>[Br:1][C:2]1[C:11]2[CH:9]=[CH:8][O:7][C:6]=2[C:5]([Cl:12])=[CH:4][CH:3]=1
|
Name
|
polyphosphoric acid
|
Quantity
|
3.47 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
9.2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(OCC=O)C1)Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
separated into eight 20 mL vials
|
Type
|
ADDITION
|
Details
|
containing equal amounts
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling of the reaction
|
Type
|
CUSTOM
|
Details
|
the benzene was removed
|
Type
|
CUSTOM
|
Details
|
by decanting
|
Type
|
ADDITION
|
Details
|
Celite (50 g) was added to the organic solution
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The impregnated Celite was loaded onto a Teledyne-Isco purification system
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C2=C1C=CO2)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 31.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |